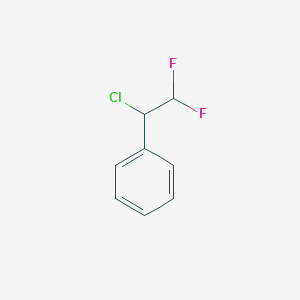

(1-Chloro-2,2-difluoroethyl)benzene

Description

Contextualization within Contemporary Organofluorine Chemical Research

The introduction of fluorine and fluorinated groups into organic molecules can dramatically alter their biological and chemical properties. acs.orgnih.govnumberanalytics.com The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics of the parent molecule. acs.orgnih.gov These attributes are highly sought after in the design of new drugs and agricultural products. numberanalytics.comresearchgate.net Consequently, the development of novel and efficient methods for the introduction of fluoroalkyl groups is a major focus of contemporary research. rsc.orgacs.org

Halogenated organofluorine compounds, which contain both fluorine and another halogen, offer additional synthetic advantages. The presence of a chlorine atom, for instance, provides a reactive handle for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions, allowing for the construction of more complex molecules. ontosight.ai This dual functionality makes compounds like (1-Chloro-2,2-difluoroethyl)benzene particularly valuable as intermediates in multi-step synthetic sequences.

Historical Perspectives on Fluoroalkylation and Haloalkylation Methodologies

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, methyl fluoride, reported in 1835. nih.gov Early methods for introducing fluorine often involved harsh conditions and limited substrate scope. The development of milder and more selective fluorinating agents, as well as methods for introducing fluorinated building blocks, has been a continuous area of innovation.

The development of methods for haloalkylation, the simultaneous introduction of a halogen and an alkyl group, has also evolved significantly. Historically, these transformations often relied on radical reactions, which could lack selectivity. nih.gov More recent advancements have focused on transition-metal-catalyzed cross-coupling reactions and the use of specialized reagents that can deliver haloalkyl groups with greater control and efficiency. escholarship.orgconicet.gov.ar The synthesis of compounds like aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from halothane (B1672932) represents a notable advancement in creating highly functionalized gem-difluoroalkyl ethers. beilstein-journals.org The ability to introduce a chloro-difluoroethyl group onto an aromatic ring, as seen in this compound, is a result of these ongoing efforts to develop more sophisticated synthetic tools.

Structural and Synthetic Relevance of this compound as a Key Intermediate

The structural arrangement of this compound, with a chiral center at the carbon bearing the chlorine atom and a difluoromethyl group, makes it a valuable precursor for creating stereochemically defined molecules. The chlorine atom can be displaced or used in coupling reactions, while the difluoroethyl group imparts the desirable properties associated with fluorination.

While specific, large-scale industrial applications of this compound are not widely documented in publicly available literature, its role as a research chemical and building block is evident from its inclusion in the catalogs of specialty chemical suppliers. alfa-chemistry.com The presence of both a reactive chlorine atom and a difluoroethyl group suggests its utility in the synthesis of complex molecules, likely in the pharmaceutical and agrochemical sectors where the introduction of such moieties is of high interest. acs.orgresearchgate.net For example, similar fluorinated aromatic compounds are known to be used as intermediates in the synthesis of antiviral agents and insecticides. acs.org

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 345-62-0 | lookchem.com |

| Molecular Formula | C₈H₇ClF₂ | wikipedia.org |

| Molecular Weight | 176.59 g/mol | wikipedia.org |

| Purity | 90% | wikipedia.org |

| MDL Number | MFCD20624274 | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

(1-chloro-2,2-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQOJSXBBLVXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloro 2,2 Difluoroethyl Benzene

Strategic Approaches to the Formation of C-Cl and C-F Bonds in (1-Chloro-2,2-difluoroethyl)benzene

The targeted introduction of both chlorine and fluorine onto the same ethyl moiety requires sophisticated synthetic strategies. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, while the benzylic carbon-hydrogen bond offers a site of increased reactivity suitable for functionalization. wikipedia.orgucalgary.ca Methodologies must therefore be selective to achieve the desired 1-chloro-2,2-difluoro substitution pattern.

Direct halogenation at the benzylic position of an ethylbenzene precursor is a feasible approach for introducing the chlorine atom. Benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical, making them susceptible to radical halogenation. ucalgary.calibretexts.org Reagents such as N-chlorosuccinimide (NCS), often initiated by light or a radical initiator, can be employed for this purpose.

Direct fluorination of the terminal methyl group presents a greater challenge. Anodic fluorination has been explored for benzylic C-H bonds in ethylbenzene derivatives using electrolytes like Et₄NF·4HF, with product yields being highly dependent on the stability of the intermediate benzylic cations. elsevierpure.com However, for the target molecule, fluorination is required at the C2 position. A more practical approach involves starting with a precursor already containing the difluoromethyl group and subsequently performing a selective chlorination at the benzylic C1 position.

| Reagent Class | Target Bond | Mechanism | Key Considerations |

| N-halosuccinimides (e.g., NCS) | Benzylic C-H | Radical Chain | Requires initiation (light/heat); selectivity for benzylic position is high. libretexts.org |

| Anodic Fluorination | Benzylic C-H | Electrochemical Oxidation | Yield depends on substrate's oxidation potential and cation stability. elsevierpure.com |

| (Diethylamino)sulfur trifluoride (DAST) | C-O to C-F | Nucleophilic Substitution | Typically used to convert hydroxyl groups to fluorides. researchgate.net |

The C1 carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of such chiral analogues is a significant objective in modern synthetic chemistry. ethz.ch Achieving this requires the use of chiral auxiliaries, chiral reagents, or, most efficiently, catalytic enantioselective methods. ethz.ch

One promising strategy involves the asymmetric α-fluorination of a precursor like an α-chloro aldehyde or ketone. nih.gov For instance, studies have shown that organocatalysts can facilitate the highly enantioselective fluorination of α-chloroaldehydes using electrophilic fluorinating agents like N-fluorosuccinimide (NFSI). nih.gov This approach generates optically active α,α-chlorofluoro carbonyl compounds, which can serve as versatile intermediates. These intermediates could then be converted to the target molecule through further transformations, such as reduction or deoxygenation, while retaining the stereochemical integrity of the newly formed chiral center.

Recent advancements have also demonstrated the use of rhodium catalysts for stereoselective aziridination and C-H amination reactions, showcasing the potential of metal-based catalysts to control stereochemistry at benzylic positions. orgsyn.org A similar catalytic system could potentially be adapted for enantioselective chlorination.

Precursor Design and Functionalization Strategies for Selective Synthesis of this compound

The rational design of precursors is fundamental to achieving the selective synthesis of complex molecules. By choosing starting materials with pre-installed functional groups or reactive sites, chemists can direct reactions to specific positions and avoid unwanted side products.

Difluoroenol silyl ethers are valuable and versatile intermediates in organofluorine chemistry. rsc.org They can be conveniently prepared in high yields from trifluoromethyl ketones by treatment with reagents like magnesium and trimethylsilyl chloride (TMSCl). nih.gov These silyl ethers serve as surrogates for difluoroenolates and can react with a variety of electrophiles at the α-position. nih.gov

A plausible synthetic route towards this compound could begin with a trifluoromethyl ketone precursor, such as 2,2,2-trifluoroacetophenone. This ketone can be converted into its corresponding 2,2-difluoroenol silyl ether. Subsequent reaction of this intermediate with an electrophilic chlorine source (e.g., NCS) would introduce the chlorine atom at the C1 position, yielding an α-chloro-α,α-difluoro ketone. This ketone could then be subjected to reduction conditions to furnish the final product. The functionalization of fluorinated silyl enol ethers is an emerging and powerful tool for the synthesis of α-mono or difluoroalkylated ketones. rsc.org

| Precursor | Key Transformation | Intermediate | Subsequent Steps |

| Trifluoromethyl Ketone | Reductive Silylation | 2,2-Difluoroenol Silyl Ether | Electrophilic Chlorination, Reduction |

| α-Chloroaldehyde | Asymmetric Fluorination | α,α-Chlorofluoro Aldehyde | Reduction/Deoxygenation |

The direct functionalization of C-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. acs.org For the synthesis of this compound, C-H functionalization at the benzylic position is a key step for introducing the chlorine atom.

Radical-based strategies are highly effective for functionalizing benzylic C-H bonds. wisc.edu These reactions, often initiated by hydrogen-atom transfer, proceed via radical intermediates which are stabilized by the adjacent aromatic ring. ucalgary.cawisc.edu Another approach involves a deprotonative pathway, where a strong base is used to generate a benzyl (B1604629) anion, which is then trapped by a halogen source. nih.gov This method's selectivity is guided by C-H acidity rather than bond dissociation energy, offering a complementary strategy to radical-based methods. nih.gov

Catalytic Systems in the Synthesis of this compound

Catalysis is central to developing efficient and selective synthetic methods. Various catalytic systems can be applied to the different strategies for synthesizing this compound.

For benzylic C-H functionalization, copper-based catalysts have been successfully employed in cross-coupling reactions. wisc.edu In the context of stereoselective synthesis, as mentioned previously, chiral organocatalysts have proven effective in the α-fluorination of carbonyl compounds. nih.gov Furthermore, rhodium-based catalysts are well-established for controlling stereoselectivity in reactions involving metal nitrene species, a principle that could be extended to other benzylic functionalizations. orgsyn.org

The catalytic functionalization of fluorinated silyl enol ethers (FSEEs) is also an active area of research. rsc.org Catalysts can activate the FSEEs, enabling enantioselective reactions and influencing both reactivity and selectivity through specific interactions, such as C-F···H-X bonds. rsc.org

Summary of Relevant Catalytic Systems

| Synthetic Step | Catalyst Type | Example/Role |

|---|---|---|

| Benzylic C-H Cross-Coupling | Copper Catalysts | Enables coupling of benzylic C-H bonds with various partners. wisc.edu |

| Enantioselective Fluorination | Chiral Organocatalysts | Controls stereochemistry during the introduction of fluorine adjacent to a carbonyl group. nih.gov |

| Stereoselective Benzylic Functionalization | Rhodium Catalysts | High stereocontrol in C-H amination and aziridination reactions. orgsyn.org |

Metal-Catalyzed Routes for Halogenated Difluoroethylbenzenes

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and these methods can be conceptually applied to the synthesis of this compound. While direct precedents for this specific molecule are scarce in the literature, analogous transformations provide a strong basis for the development of effective synthetic routes.

One plausible approach involves the palladium-catalyzed cross-coupling of an arylboronic acid with a suitable 1-chloro-2,2-difluoroethyl halide. The Suzuki-Miyaura coupling, a powerful tool for C(sp²)-C(sp³) bond formation, could be adapted for this purpose. A potential reaction scheme would involve the coupling of phenylboronic acid with 1,1-dichloro-2,2-difluoroethane, where selective coupling at one chlorine atom would yield the target molecule. The challenge in such a reaction lies in controlling the reactivity to achieve mono-arylation.

Alternatively, a Negishi-type coupling involving an organozinc reagent could be employed. The preparation of a (1-chloro-2,2-difluoroethyl)zinc reagent and its subsequent palladium- or nickel-catalyzed coupling with an aryl halide would be a viable pathway.

Recent advancements in metal-catalyzed reactions have also explored the defluorinative coupling of readily available starting materials. For instance, a palladium-catalyzed defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids has been reported for the stereoselective synthesis of monofluorostilbenes nih.gov. This reaction proceeds through a proposed β-fluoride elimination from a palladium(II) intermediate nih.gov. While this specific reaction leads to a monofluoroalkene, it demonstrates the feasibility of metal-catalyzed transformations involving C-F bond activation and modification, which could be conceptually extended to the synthesis of gem-difluoro compounds.

A hypothetical metal-catalyzed approach for the synthesis of this compound is summarized in the table below, based on general principles of cross-coupling reactions.

| Catalyst System | Aryl Source | Chloro-difluoroethyl Source | Proposed Reaction Type | Potential Advantages | Potential Challenges |

| Pd(OAc)₂ / SPhos | Phenylboronic acid | 1,1-Dichloro-2,2-difluoroethane | Suzuki-Miyaura Coupling | Mild reaction conditions, high functional group tolerance. | Selectivity for mono-arylation, potential for side reactions. |

| NiCl₂(dppp) | Phenylzinc chloride | 1-Bromo-1-chloro-2,2-difluoroethane | Negishi Coupling | High reactivity of organozinc reagents. | Preparation and handling of the organozinc reagent. |

| Pd(dba)₂ / XPhos | Phenylmagnesium bromide | 1,1-Dichloro-2,2-difluoroethane | Kumada Coupling | Strong nucleophilicity of Grignard reagents. | Functional group compatibility, potential for over-reaction. |

This table presents hypothetical reaction conditions based on established metal-catalyzed cross-coupling methodologies.

Organocatalytic Approaches for Asymmetric Synthesis of this compound

The development of organocatalysis has provided powerful tools for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive heavy metals. An enantioselective synthesis of this compound would be of significant interest, as the stereocenter at the benzylic position could have a profound impact on the biological activity of derived compounds.

While direct organocatalytic methods for the synthesis of this compound have not been explicitly reported, related transformations offer insights into potential strategies. For instance, the organocatalytic enantioselective synthesis of chlorinated and trifluoromethylated pyrrolidines has been achieved through a [3+2] cycloaddition of isatin-derived 1,3-dipoles and chloronitroalkenes nih.gov. This demonstrates the ability of organocatalysts to control the stereochemistry of reactions involving chlorinated substrates.

A plausible organocatalytic approach for the asymmetric synthesis of this compound could involve the enantioselective addition of a nucleophile to a suitable electrophilic precursor in the presence of a chiral organocatalyst. For example, the asymmetric Friedel-Crafts alkylation of benzene (B151609) with a 1-chloro-2,2-difluoroethyl electrophile, activated by a chiral Brønsted or Lewis acid, could potentially yield the desired product in an enantiomerically enriched form.

Another conceptual strategy could involve the enantioselective chlorination of a 1-phenyl-2,2-difluoroethanol derivative using a chiral organocatalyst. The development of chiral phase-transfer catalysts or chiral amines for stereoselective halogenation reactions could be applicable in this context.

The following table outlines a hypothetical organocatalytic approach for the asymmetric synthesis of this compound.

| Catalyst Type | Starting Materials | Proposed Reaction | Potential Enantioselectivity | Key Considerations |

| Chiral Phosphoric Acid | Benzene, 1-Chloro-2,2-difluoroethyl acetate | Asymmetric Friedel-Crafts Alkylation | High | Catalyst loading, reaction temperature, and solvent effects. |

| Chiral Squaramide | 1-Phenyl-2,2-difluoroethanol, N-Chlorosuccinimide | Enantioselective Chlorination | Moderate to High | Substrate activation, control of side reactions. |

| Chiral Phase-Transfer Catalyst | 1-Phenyl-2,2-difluoroethane, CCl₄ | Asymmetric Radical Chlorination | Potentially Low | Radical chain propagation vs. enantioselective termination. |

This table presents hypothetical reaction conditions based on established organocatalytic methodologies.

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.eduessentialchemicalindustry.orgsigmaaldrich.comacs.orgrjpn.org. The synthesis of a halogenated compound like this compound can be evaluated and improved through the lens of these principles.

Solvent-Free and Atom-Economical Methodologies

A key principle of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product yale.eduessentialchemicalindustry.orgsigmaaldrich.comacs.orgrjpn.org. Addition reactions are inherently atom-economical. A hypothetical atom-economical synthesis of this compound could involve the direct addition of a chloro-difluoro-carbene equivalent to benzene, although such a reaction would be challenging to control.

Solvent-free reaction conditions represent another important aspect of green chemistry, as they eliminate the environmental and health hazards associated with many organic solvents nih.gov. Friedel-Crafts acylation reactions have been successfully carried out under solvent-free conditions, suggesting that a solvent-free Friedel-Crafts approach to a precursor of this compound could be feasible nih.gov. For instance, the acylation of benzene with difluoroacetyl chloride under solvent-free conditions, followed by reduction and chlorination, could be a greener route.

The table below compares a conventional synthesis with a potential greener, more atom-economical alternative.

| Metric | Conventional Route (e.g., Grignard) | Potential Greener Route (e.g., Catalytic Addition) |

| Atom Economy | Low (due to stoichiometric metal salts as byproducts) | Potentially High (if an addition reaction is designed) |

| Solvent Usage | High (e.g., THF, diethyl ether) | Low or None (solvent-free or aqueous conditions) |

| Energy Consumption | Moderate to High (heating/cooling may be required) | Potentially Lower (catalysis may enable milder conditions) |

| Waste Generation | High (metal salts, solvent waste) | Low (minimal byproducts in an ideal catalytic cycle) |

Development of Sustainable Reagents for Selective Fluorination and Chlorination

The choice of fluorinating and chlorinating agents is crucial for the greenness of the synthesis. Traditional halogenating agents can be hazardous and generate significant waste. The development of more sustainable reagents is an active area of research.

For fluorination, the use of safer and more efficient reagents is a key goal. While elemental fluorine is highly reactive and dangerous, solid fluorinating agents like Selectfluor® can be easier to handle. From a green chemistry perspective, the ideal fluorine source would be a benign salt like KF or CaF₂, coupled with a catalytic system that enables its use under mild conditions.

For chlorination, traditional reagents like chlorine gas are highly toxic. N-chlorosuccinimide (NCS) is a common alternative, but it has poor atom economy. The development of catalytic systems that can utilize simple chloride salts (e.g., NaCl) as the chlorine source would be a significant advancement in green chlorination chemistry. Recent research has explored the divergent functionalization of alkenes using photoredox activation of chlorodifluoroacetic acid, which could inspire the development of novel, more sustainable chlorinating strategies rsc.org.

The following table summarizes some sustainable halogenating reagents and their potential application.

| Halogen | Sustainable Reagent/System | Advantages | Potential Application in Synthesis |

| Fluorine | KF with a phase-transfer catalyst | Low cost, low toxicity of the fluorine source. | Nucleophilic fluorination of a suitable precursor. |

| Fluorine | Electrochemical fluorination | Avoids the use of chemical fluorinating agents. | Direct fluorination of an aromatic precursor. |

| Chlorine | NaCl with an oxidant (e.g., H₂O₂) and a catalyst | Benign chlorine source, water as a potential byproduct. | Catalytic chlorination of a difluoroethylbenzene precursor. |

| Chlorine | Photoredox catalysis with a simple chloride source | Use of light as a renewable energy source. | Radical chlorination under mild conditions. |

Mechanistic Investigations of Reactions Involving 1 Chloro 2,2 Difluoroethyl Benzene

Detailed Reaction Pathways and Transition State Analysis in (1-Chloro-2,2-difluoroethyl)benzene Synthesis and Transformations

The synthesis and transformations of this compound are expected to proceed through pathways characteristic of aromatic and benzylic compounds. The electronic nature of the (1-chloro-2,2-difluoroethyl) substituent, being electron-withdrawing due to the electronegativity of the halogen atoms, will significantly influence the reactivity of the aromatic ring and the benzylic carbon.

Synthesis Pathways:

A plausible synthetic route to this compound is the Friedel-Crafts acylation of benzene (B151609) with 2-chloro-2,2-difluoroacetyl chloride, followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation: Benzene reacts with 2-chloro-2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. The benzene ring, acting as a nucleophile, attacks the acylium ion to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The transition state for this step involves the formation of the new carbon-carbon bond and the partial disruption of the aromatic system.

Step 2: Reduction: The resulting 2-chloro-2,2-difluoro-1-phenylethan-1-one is then reduced. A standard Wolff-Kishner or Clemmensen reduction might be complicated by the presence of the halogen atoms. A more suitable method would be a milder reduction, for instance, using sodium borohydride (NaBH₄) to yield the corresponding alcohol, followed by a deoxygenation reaction or conversion of the alcohol to a better leaving group and subsequent reduction.

Transformation Pathways:

Reactions of this compound can occur at the aromatic ring or at the benzylic position.

Electrophilic Aromatic Substitution (EAS): The (1-chloro-2,2-difluoroethyl) group is strongly deactivating and meta-directing for EAS reactions due to the inductive effect of the chlorine and fluorine atoms. Reactions such as nitration, halogenation, sulfonation, and further Friedel-Crafts reactions will be slower compared to benzene and will predominantly yield meta-substituted products. The mechanism follows the general two-step pathway for EAS, involving the formation of a sigma complex. The transition state leading to the meta-substituted product is lower in energy than those leading to ortho- and para-isomers because the positive charge of the arenium ion is kept further away from the electron-withdrawing substituent.

Nucleophilic Substitution at the Benzylic Carbon: The benzylic carbon in this compound is a potential site for nucleophilic substitution. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism.

S(_N)1 Mechanism: The stability of the potential benzylic carbocation intermediate is a key factor. The adjacent phenyl group can stabilize a positive charge through resonance. However, the electron-withdrawing fluorine atoms on the adjacent carbon will destabilize the carbocation through a strong inductive effect. This destabilization would likely make the S(_N)1 pathway less favorable compared to unsubstituted benzyl (B1604629) chloride. The transition state for the rate-determining step would involve the heterolytic cleavage of the C-Cl bond. chemistrysteps.com

S(_N)2 Mechanism: This pathway involves a backside attack by a nucleophile, leading to an inversion of configuration at the benzylic carbon. The steric hindrance around the benzylic carbon and the nature of the nucleophile and solvent will influence the rate of an S(_N)2 reaction. The presence of the difluoromethyl group is not expected to introduce significant steric bulk to hinder the approach of a nucleophile. Kinetic studies on substituted benzyl chlorides have shown that both polar and steric effects play a crucial role in determining the reactivity in S(_N)2 reactions. oup.com

Computational Chemistry and Density Functional Theory (DFT) Studies of this compound Reactions

Modeling Electrophilic Aromatic Substitution:

For EAS reactions on this compound, DFT calculations could be employed to:

Determine the preferred site of electrophilic attack (ortho, meta, or para) by calculating the activation energies for the formation of the corresponding sigma complexes.

Analyze the structure of the transition states, providing information on bond formation and breaking.

Quantify the deactivating effect of the (1-chloro-2,2-difluoroethyl) group by comparing the calculated reaction barriers with those for benzene.

Recent computational studies on the chlorination of anisole have highlighted the potential for more complex mechanisms than the classical two-step pathway, sometimes involving a third molecule like HCl or Cl₂ to facilitate the reaction. acs.orgacs.org Similar computational approaches could reveal such nuances for the reactions of this compound.

Modeling Nucleophilic Substitution:

For nucleophilic substitution at the benzylic carbon, DFT can be used to:

Calculate the energy profiles for both S(_N)1 and S(_N)2 pathways to determine the more favorable mechanism.

Investigate the structure and stability of the potential benzylic carbocation in the S(_N)1 pathway.

Model the transition state for the S(_N)2 reaction, providing insights into the steric and electronic effects of the substituents.

Computational studies on the C-Cl bond cleavage in other organochlorine compounds have shown that solvation significantly affects the energetics of the reaction. nih.gov Similar solvent effects would be expected to play a crucial role in the nucleophilic substitution reactions of this compound.

Kinetic and Thermodynamic Considerations in the Chemical Transformations of this compound

Kinetic Considerations:

Electrophilic Aromatic Substitution: The rate of EAS will be significantly lower than that of benzene due to the deactivating nature of the substituent. Kinetic studies would be expected to show a second-order rate law, first order in both the aromatic substrate and the electrophile.

Nucleophilic Substitution: The kinetics of nucleophilic substitution at the benzylic position would depend on the mechanism.

An S(_N)1 reaction would exhibit first-order kinetics, with the rate depending only on the concentration of the substrate.

An S(_N)2 reaction would show second-order kinetics, dependent on the concentrations of both the substrate and the nucleophile.

Kinetic studies on the solvolysis of substituted benzyl chlorides have demonstrated how changes in substituents on the aromatic ring can alter the reaction mechanism and the structure of the transition state. nih.gov Similar studies on this compound would be valuable in elucidating its reactivity.

Thermodynamic Considerations:

The thermodynamics of reactions involving this compound are influenced by bond energies and the stability of the products.

Bond Dissociation Energies: The C-Cl bond at the benzylic position is expected to be weaker than a typical alkyl C-Cl bond due to the potential for resonance stabilization of the resulting benzylic radical. However, the presence of the electron-withdrawing CF₂ group would likely increase the C-Cl bond dissociation energy compared to benzyl chloride itself. The enthalpy of homolytic bond cleavage is a key thermodynamic parameter. chemistrysteps.com

The following table provides a hypothetical comparison of bond dissociation energies (BDE) for related compounds to illustrate the expected trends.

| Bond | Compound | Estimated BDE (kJ/mol) |

| C-H | Toluene | 375 |

| C-Cl | Benzyl chloride | 293 |

| C-Cl | (1-Chloroethyl)benzene | ~280 |

| C-Cl | (1-Chloro-2,2,2-trifluoroethyl)benzene | >293 (expected) |

| C-Cl | This compound | >293 (expected) |

Chemical Transformations and Reactivity Profiles of 1 Chloro 2,2 Difluoroethyl Benzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring in (1-Chloro-2,2-difluoroethyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com The (1-chloro-2,2-difluoroethyl) substituent on the benzene ring will influence both the rate of reaction and the regioselectivity of the substitution.

The (1-chloro-2,2-difluoroethyl) group is an electron-withdrawing group due to the high electronegativity of the fluorine and chlorine atoms. Electron-withdrawing groups deactivate the benzene ring towards electrophilic attack, making the reaction slower than that of benzene itself. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen (e.g., Cl₂, Br₂) to the aromatic ring, typically requiring a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.comlibretexts.org

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: The introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. libretexts.orgbyjus.com However, Friedel-Crafts reactions often fail on strongly deactivated rings. libretexts.org

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. byjus.comlibretexts.org This reaction is generally more successful than alkylation on deactivated rings. byjus.com

Table 2: Predicted Reactivity and Regioselectivity for EAS of this compound

| Reaction | Reagents | Predicted Reactivity | Predicted Major Product(s) |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Slower than benzene | meta-substituted |

| Nitration | HNO₃/H₂SO₄ | Slower than benzene | meta-substituted |

| Sulfonation | Fuming H₂SO₄ | Slower than benzene | meta-substituted |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Likely unreactive | - |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Slower than benzene, may require harsh conditions | meta-substituted |

Radical Reactions and Selective Bond Cleavage Studies in this compound

The presence of a C-Cl bond in this compound opens up the possibility of radical reactions. Homolytic cleavage of the carbon-chlorine bond can be initiated by heat or UV light, leading to the formation of a benzylic radical. chemistrysteps.comwikipedia.org This process, known as homolysis, involves the equal division of the two electrons in the covalent bond between the two fragments. wikipedia.org

The stability of the resulting radical is a key factor in determining the feasibility of such reactions. The benzylic radical formed from this compound would be stabilized by resonance with the aromatic ring. However, the influence of the adjacent difluoromethyl group on radical stability is more complex than in the case of carbocations.

Free radical halogenation, for instance, could potentially occur at the benzylic position if the C-H bond is weaker than the C-Cl bond, though this is less likely. More probable is the initiation of radical chain reactions by homolytic cleavage of the C-Cl bond. masterorganicchemistry.com Studies on similar structures have shown that benzylic bromination can be achieved selectively using reagents like N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals. youtube.com

Elaboration and Functionalization of the Difluoroethyl Moiety in this compound

The difluoroethyl moiety offers opportunities for further chemical transformations, primarily through elimination reactions. Treatment of this compound with a strong base can lead to dehydrochlorination, forming a fluorinated styrene (B11656) derivative. The regioselectivity of this elimination would be of interest, with the potential for formation of either (E/Z)-1-fluoro-1-phenyl-2-fluoroethene or 1,1-difluoro-2-phenylethene, depending on the reaction mechanism (E1, E2, or E1cB). libretexts.orglibretexts.org

The E2 mechanism is a concerted process where the base removes a proton and the leaving group departs simultaneously. libretexts.org The E1 mechanism involves the formation of a carbocation intermediate followed by deprotonation. libretexts.org The E1cB mechanism involves the formation of a carbanion intermediate followed by the departure of the leaving group. libretexts.org The presence of the electron-withdrawing fluorine atoms could favor an E1cB-type mechanism by stabilizing the intermediate carbanion.

The resulting fluorinated styrenes are valuable synthetic intermediates that can undergo a variety of further reactions, including polymerization and cycloadditions.

Regioselective and Chemoselective Derivatization of the this compound Core

The presence of multiple reactive sites in this compound—the C-Cl bond, the aromatic ring, and the C-H bonds of the ethyl group—makes regioselective and chemoselective derivatization a key challenge and opportunity.

Chemoselectivity: By carefully choosing reagents and reaction conditions, it is possible to target one functional group over another. For instance, a mild nucleophile might selectively substitute the chlorine atom without affecting the aromatic ring. Conversely, under electrophilic conditions, the aromatic ring would be the site of reaction.

Regioselectivity: In electrophilic aromatic substitution, the directing effect of the (1-chloro-2,2-difluoroethyl) group will determine the position of the incoming substituent, which is predicted to be predominantly the meta position. libretexts.org In elimination reactions, the choice of base and reaction conditions can influence the regiochemical outcome, leading to different isomeric fluorinated styrenes.

The ability to selectively functionalize different parts of the this compound molecule is crucial for its application as a building block in the synthesis of more complex molecules for pharmaceuticals and materials science. smolecule.com

Advanced Spectroscopic and Structural Characterization of 1 Chloro 2,2 Difluoroethyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Elucidation of (1-Chloro-2,2-difluoroethyl)benzene and its Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.5 ppm, typical for a monosubstituted benzene (B151609) ring. The methine proton on the ethyl chain (H-1) would be significantly influenced by the adjacent chlorine atom and the two fluorine atoms. This proton is expected to be a doublet of triplets due to coupling with the geminal fluorine atoms and the vicinal proton. Its chemical shift is predicted to be in the downfield region, likely around 5.0-6.0 ppm, due to the deshielding effect of the electronegative halogens.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon environments within the molecule. The aromatic carbons would show signals in the typical range of 125-140 ppm. docbrown.info The carbon atom bearing the ethyl substituent (C-ipso) would have a distinct chemical shift. The aliphatic carbons would be highly informative. The carbon atom bonded to chlorine (C-1) would be significantly downfield-shifted, likely in the range of 60-70 ppm. The carbon atom bonded to the two fluorine atoms (C-2) would appear as a triplet due to one-bond C-F coupling, with a chemical shift influenced by the fluorines' strong electron-withdrawing nature. Based on data for similar fluorinated compounds, this signal could be in the region of 120-130 ppm with a large ¹JCF coupling constant. beilstein-journals.org

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly diagnostic for fluorinated compounds due to its wide chemical shift range and sensitivity to the local electronic environment. wikipedia.org For this compound, the two fluorine atoms on the C-2 carbon are chemically equivalent and would be expected to produce a single signal. This signal would be a doublet due to coupling with the vicinal proton on C-1. The chemical shift would be characteristic of a -CF₂H group, likely in the range of -110 to -130 ppm relative to CFCl₃. colorado.edu

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | Aromatic | 7.2-7.5 | m | - |

| ¹H | -CH(Cl)- | 5.0-6.0 | dt | ²JHF ≈ 50-60, ³JHH ≈ 7-8 |

| ¹³C | Aromatic | 125-140 | - | - |

| ¹³C | -CH(Cl)- | 60-70 | d | ²JCF ≈ 20-30 |

| ¹³C | -CF₂- | 120-130 | t | ¹JCF ≈ 240-260 |

| ¹⁹F | -CF₂- | -110 to -130 | d | ²JFH ≈ 50-60 |

Mass Spectrometry for Structural Elucidation and Reaction Monitoring of this compound

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and the monitoring of reactions. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion peak.

The fragmentation of this compound would likely proceed through several characteristic pathways. A prominent fragmentation would be the loss of a chlorine atom, leading to a significant [M-Cl]⁺ ion. docbrown.info Another expected fragmentation is the cleavage of the C-C bond of the ethyl chain, resulting in the formation of a stable benzyl (B1604629) cation or related tropylium (B1234903) ion at m/z 91. The loss of the entire ethyl side chain could also be observed. The presence of fluorine atoms would likely lead to the elimination of HF or CF₂H fragments. The isotopic pattern of the molecular ion peak would be indicative of the presence of one chlorine atom, with the characteristic M and M+2 peaks in an approximate 3:1 ratio. docbrown.info

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | [C₈H₇ClF₂]⁺ | Molecular Ion |

| [M-Cl]⁺ | [C₈H₇F₂]⁺ | Loss of Chlorine Radical |

| [M-HF]⁺ | [C₈H₆ClF]⁺ | Loss of Hydrogen Fluoride |

| 91 | [C₇H₇]⁺ | Formation of Tropylium Ion |

| 77 | [C₆H₅]⁺ | Loss of the Ethyl Side Chain |

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Functional Group Analysis of this compound

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers detailed information about the functional groups and conformational isomers of a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the halogenated ethyl side chain. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. docbrown.info The C-H stretching of the aliphatic methine group would appear in the 2900-3000 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching vibrations are anticipated in the 1000-1200 cm⁻¹ region. wikipedia.org The C-Cl stretching vibration would give rise to a band in the lower frequency region, typically between 600 and 800 cm⁻¹. spectroscopyonline.com The benzene ring will also exhibit characteristic in-plane and out-of-plane bending vibrations.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The C-Cl and C-F stretching vibrations would also be Raman active. Conformational analysis of the ethyl side chain could be aided by comparing the experimental IR and Raman spectra with theoretical calculations, as different conformers (e.g., gauche and anti) would exhibit distinct vibrational frequencies. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2900-3000 | Medium | Medium |

| C=C Aromatic Stretch | 1450-1600 | Medium-Strong | Strong |

| C-F Stretch | 1000-1200 | Strong | Medium |

| C-Cl Stretch | 600-800 | Strong | Strong |

X-ray Crystallography for Definitive Structural Determination of this compound Derivatives

While obtaining a single crystal of this compound itself may be challenging if it is a liquid at room temperature, derivatives of this compound can be synthesized and their crystal structures determined by X-ray crystallography. This technique provides the most definitive structural information, including bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions in the solid state.

Applications of 1 Chloro 2,2 Difluoroethyl Benzene in Complex Organic Synthesis

Role of (1-Chloro-2,2-difluoroethyl)benzene as a Versatile Building Block for Functionalized Organofluorine Compounds

The utility of this compound as a versatile building block stems from its capacity to undergo various transformations that lead to a diverse array of functionalized organofluorine compounds. The presence of both a chloro and two fluoro substituents on the ethyl chain, attached to a benzene (B151609) ring, provides multiple reactive sites. Chemists can selectively target these sites to build molecular complexity.

One of the primary applications of this compound is as a precursor to other valuable fluorinated building blocks. For instance, the carbon-chlorine bond can be targeted in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility is crucial in the synthesis of molecules for pharmaceutical and agrochemical applications, where the incorporation of fluorine can significantly enhance biological activity, metabolic stability, and other pharmacokinetic properties. The gem-difluoroethyl group is a particularly sought-after motif in medicinal chemistry as it can act as a bioisostere for other chemical groups, influencing the molecule's conformation and electronic properties.

Synthetic Utility of this compound as a Precursor to Advanced Fluorinated Scaffolds

A key synthetic application of this compound is its role as a precursor to 1,1-difluoro-2-phenylethene, commonly known as gem-difluorostyrene. This transformation is typically achieved through a dehydrochlorination reaction, which involves the elimination of a hydrogen and a chlorine atom to form a carbon-carbon double bond. Gem-difluorostyrenes are highly valuable intermediates in organic synthesis due to the unique reactivity conferred by the fluorine atoms on the double bond.

These advanced fluorinated scaffolds serve as substrates for a variety of subsequent reactions, including cycloadditions, transition-metal-catalyzed cross-couplings, and nucleophilic additions, leading to the formation of complex molecular frameworks. nih.gov The gem-difluoroalkene unit is a key component in many biologically active compounds and materials. researchgate.net Its presence can modulate the electronic nature of the molecule and provide a handle for further functionalization in a regioselective manner. nih.gov

The table below illustrates the transformation of this compound into a key fluorinated scaffold.

| Starting Material | Reaction Type | Product | Significance of Product |

| This compound | Dehydrochlorination | 1,1-difluoro-2-phenylethene | Versatile intermediate for complex synthesis |

Exploiting the Reactivity of this compound for Complex Molecule Synthesis

The distinct reactivity of this compound is harnessed for the synthesis of complex molecules. The benzylic chlorine atom is susceptible to nucleophilic displacement, providing a direct route to introduce various substituents. Furthermore, the presence of the gem-difluoro group influences the reactivity of the adjacent C-H and C-Cl bonds.

Elimination reactions are a prominent pathway for exploiting the reactivity of this compound. Base-mediated dehydrochlorination is a common strategy to generate the corresponding gem-difluorostyrene, a valuable synthon. The conditions for this elimination can be tuned to control the reaction pathway and yield. For example, similar chloro-difluoroethane structures are known to undergo dehydrochlorination to produce vinylidene fluoride, a crucial monomer for fluoropolymers, highlighting the industrial relevance of such transformations. orgsyn.orgnih.gov

The reactivity of the resulting gem-difluorostyrene is a cornerstone of its utility. It can undergo a variety of addition reactions, where the fluorine atoms direct the regioselectivity of the attack. For instance, acid-catalyzed hydrothiolation allows for the synthesis of α,α-difluoroalkylthioethers, which are motifs of interest in medicinal chemistry due to their increased stability against oxidation compared to their non-fluorinated counterparts. nih.gov

Development of Novel Synthetic Methodologies Employing this compound as a Key Reagent

Research into the reactivity of this compound and its derivatives continues to spur the development of novel synthetic methodologies. The focus is often on creating more efficient and selective ways to incorporate the difluoroethylphenyl group or to transform it into other valuable fluorinated motifs.

One area of development involves leveraging the unique electronic properties of the gem-difluoro group to control the outcome of reactions. For example, methodologies that exploit the fluorine-induced polarization of the molecule can lead to highly selective functionalization reactions. nih.gov While many reactions involving gem-difluoroalkenes (derived from this compound) result in the loss of a fluorine atom, fluorine-retentive strategies are an active area of research to preserve this important structural feature. nih.gov

The development of new catalytic systems that can activate the C-Cl or C-H bonds in this compound selectively is another promising avenue. Such catalysts could enable direct C-C and C-heteroatom bond formation without the need to first generate the alkene, providing more atom-economical and step-efficient synthetic routes to complex fluorinated molecules.

The table below summarizes the key reactive transformations of this compound and its derivatives in the development of synthetic methodologies.

| Reagent | Transformation | Resulting Functional Group | Significance |

| This compound | Dehydrochlorination | gem-Difluorostyrene | Access to advanced fluorinated scaffolds nih.gov |

| gem-Difluorostyrene | Acid-catalyzed Hydrothiolation | α,α-Difluoroalkylthioether | Synthesis of metabolically stable motifs nih.gov |

Future Research Directions and Unexplored Avenues for 1 Chloro 2,2 Difluoroethyl Benzene Chemistry

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

While classical methods for synthesizing fluorinated and chlorinated aromatic compounds exist, future research will likely focus on developing more efficient, selective, and sustainable routes to (1-Chloro-2,2-difluoroethyl)benzene and its derivatives. Current industrial syntheses of related hydrofluorocarbons often rely on metal fluoride catalysts at high temperatures. wikipedia.org However, modern organic synthesis is moving towards milder and more precise methodologies.

Emerging strategies could adapt recent advances in fluorination and chlorination chemistry. For instance, late-stage functionalization techniques, which install key functional groups at the end of a synthetic sequence, are becoming increasingly powerful. mdpi.com Research could explore the late-stage introduction of the 1-chloro-2,2-difluoroethyl moiety onto complex aromatic scaffolds.

Key areas for future synthetic research include:

Catalytic Asymmetric Synthesis: Developing catalytic systems (e.g., transition metal or organocatalysts) to control the stereochemistry at the benzylic carbon, yielding enantiomerically pure (R)- or (S)-(1-Chloro-2,2-difluoroethyl)benzene. This would be crucial for applications in pharmaceuticals and agrochemicals where chirality is critical.

Difluorocarbene Chemistry: Investigating novel precursors and reaction conditions for the generation of difluorocarbene (:CF2) and its reaction with styrene (B11656) derivatives, followed by selective chlorination. Methods using environmentally benign precursors like sodium chlorodifluoroacetate could offer a more sustainable approach. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, scalability, and control over reaction parameters for handling potentially hazardous reagents often used in halogenation reactions. mdpi.com

| Strategy | Potential Advantages | Research Challenges |

|---|---|---|

| Asymmetric Catalysis | Access to enantiopure compounds for specialized applications. | Design of highly selective and active catalysts. |

| Advanced Difluorocarbene Methods | Use of safer and more sustainable reagents. | Controlling selectivity and preventing side reactions. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

Potential for Novel Catalytic Transformations of this compound

The unique structure of this compound offers multiple sites for catalytic functionalization. The benzylic C-Cl bond, the aromatic C-H bonds, and the C-F bonds present distinct opportunities for transformations that are largely unexplored for this specific substrate.

Future research could focus on the following catalytic avenues:

Cross-Coupling Reactions: The benzylic chloride is a prime handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. Research into catalysts that can selectively activate the C-Cl bond without disturbing the C-F bonds would be highly valuable.

C-H Activation/Functionalization: Modern catalysis has made significant strides in the direct functionalization of otherwise inert C-H bonds. nih.gov Palladium-catalyzed ortho-C-H fluorination of phenylpyridine derivatives has been demonstrated, suggesting that directed C-H functionalization of the benzene (B151609) ring in this compound is a feasible research direction. nih.gov This would allow for the synthesis of highly substituted aromatic compounds.

Catalytic C-F Bond Activation: While C-F bonds are the strongest in organic chemistry, their selective activation is a growing area of interest. wikipedia.org Developing catalytic systems that can transform one or both of the C-F bonds in the difluoroethyl group could open up entirely new reaction pathways, leading to novel fluorinated molecules.

Reductive and Dehalogenative Catalysis: Exploring catalytic methods to selectively reduce the C-Cl bond or to achieve dehydrochlorination or dehydrofluorination could provide access to valuable difluorinated styrene derivatives. These styrenes are important monomers for the synthesis of specialized fluoropolymers. acs.org

Theoretical Predictions for Undiscovered Reactivity Patterns of this compound

Computational chemistry and theoretical modeling are powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and uncovering novel reactivity. For a molecule like this compound, where experimental data is scarce, theoretical studies can provide crucial initial insights.

Future theoretical investigations could explore:

Reaction Mechanism and Pathway Analysis: Using methods like Density Functional Theory (DFT), researchers can model potential reactions, such as nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the ring. quora.com These calculations can determine activation energies and transition state geometries, predicting the most likely reaction pathways under different conditions. The strong electron-withdrawing inductive effect of the chloro- and difluoro- substituents is expected to deactivate the benzene ring towards electrophilic attack. quora.comyoutube.com

Automated Thermochemistry Workflows: High-throughput computational methods can be used to calculate standard enthalpies, entropies, and heat capacities for this compound and its potential reaction products and intermediates. nsf.gov Such data is fundamental for understanding reaction thermodynamics and kinetics, and for building predictive models of its chemical behavior. nsf.gov

Bond Dissociation Energies (BDEs): Calculating the BDEs for the C-Cl, C-H, and C-F bonds can provide a quantitative measure of their relative reactivity. This information would be invaluable for designing selective catalytic C-H or C-F activation reactions, predicting which bonds are most likely to break under specific energetic conditions.

Conformational Analysis: The presence of the bulky and electronegative 1-chloro-2,2-difluoroethyl group will influence the conformational preferences of the molecule. Understanding these preferences is key to predicting its interaction with catalysts and other reagents, particularly in the context of asymmetric synthesis and enzyme-catalyzed reactions. mpg.de

| Theoretical Approach | Predicted Outcome/Insight | Potential Application |

|---|---|---|

| DFT Pathway Analysis | Activation energies and transition states for potential reactions. | Guiding the design of new synthetic routes and catalytic cycles. |

| Automated Thermochemistry | Thermodynamic data (enthalpy, entropy) for the compound and related species. | Developing predictive models for combustion and degradation pathways. nsf.gov |

| Bond Dissociation Energy (BDE) Calculation | Relative strength and reactivity of C-Cl, C-H, and C-F bonds. | Informing the development of selective bond activation strategies. |

Integration of this compound into Advanced Materials Chemistry

Organofluorine compounds are integral to modern materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability and low surface energy. researchgate.netmdpi.com this compound, as a functional monomer or precursor, has significant unexplored potential in this area.

Future research avenues in materials chemistry could include:

Fluoropolymer Synthesis: The compound could serve as a precursor to novel fluorinated monomers. For example, elimination of HCl could yield α-chloro-β,β-difluorostyrene, a valuable monomer for creating specialty polymers. acs.org These polymers would be expected to exhibit properties such as low surface energy, chemical inertness, and hydrophobicity, making them suitable for advanced coatings and membranes. tandfonline.comacs.org

Modification of Existing Polymers: The molecule could be grafted onto existing polymer backbones to modify their surface properties. The presence of the fluorinated group can significantly lower the surface energy of materials, leading to applications in water- and oil-repellent surfaces. mdpi.com

Synthesis of Functional Materials: The aromatic ring and reactive chloride offer pathways to incorporate this fluorinated motif into more complex architectures like liquid crystals, organic light-emitting diodes (OLEDs), or as additives in electrolytes for energy storage applications. Fluorinated backbones in polymers are known to improve oxidation resistance, a desirable trait for proton exchange membranes in fuel cells. acs.org

The integration of the this compound unit into macromolecules could lead to materials with a unique combination of properties derived from its chlorinated, fluorinated, and aromatic components. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended catalytic systems and reaction conditions for synthesizing (1-Chloro-2,2-difluoroethyl)benzene?

- Methodological Answer : Utilize polyfluorinated alcohols (e.g., 2,2,2-trifluoroethanol) as catalysts in electrophilic chlorination. In a similar system, HCl and H₂O₂ were used as reagents in aqueous media at 25°C for 15 hours . Optimize yield by adjusting catalyst concentration and reaction temperature. For halogenated analogs, bromination protocols involving HBr or N-bromosuccinimide (NBS) under radical initiation may also be applicable .

Q. How can key physicochemical properties (e.g., melting point, logP) be accurately determined for this compound?

- Methodological Answer : Employ differential scanning calorimetry (DSC) for melting point analysis and reverse-phase HPLC with a C18 column for purity validation. Computational tools like QSPR (Quantitative Structure-Property Relationship) models, as referenced in evidence 4, can predict logP and solubility . Experimental validation via shake-flask method is recommended for partition coefficient determination.

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : GC-MS with electron ionization (EI) is ideal for volatile derivatives. For non-volatile samples, use HPLC coupled with UV detection (λ = 254 nm) or tandem mass spectrometry (LC-MS/MS). highlights the importance of certified reference materials (CRMs) for calibration .

Advanced Research Questions

Q. How do computational chemistry methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and Fukui indices. Compare computational predictions with experimental outcomes (e.g., nitration or sulfonation products). demonstrates this approach for substituted chlorobenzenes, where meta/para selectivity was linked to electronic effects .

Q. What experimental strategies can resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Conduct a Design of Experiments (DoE) to isolate variables such as solvent polarity, temperature, and catalyst loading. For example, evidence 2 identifies trifluoroethanol as critical for enhancing chlorination efficiency in aromatic systems . Statistical tools like ANOVA can identify significant factors affecting yield discrepancies.

Q. How can degradation pathways and stability of this compound under environmental conditions be systematically studied?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH) with LC-MS to monitor degradation. identifies chlorinated ethylene byproducts in analogous systems, suggesting oxidative cleavage as a primary pathway . Isotopic labeling (e.g., ¹⁸O-H₂O) can trace oxygen incorporation in hydrolyzed products.

Q. What role does steric hindrance from the difluoroethyl group play in coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Compare reaction kinetics with less hindered analogs (e.g., chlorobenzene) using in situ ¹⁹F NMR. Steric maps from molecular dynamics simulations (e.g., in MOE or Schrödinger Suite) can quantify spatial interference. highlights brominated derivatives as effective coupling partners, implying similar applicability for chloro-difluoro analogs .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, chemical goggles) to prevent dermal/ocular exposure. Store in amber glass under inert gas (N₂/Ar) to minimize photolytic decomposition. and emphasize neutralizing spills with activated carbon and disposing waste via EPA-approved hazardous channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.